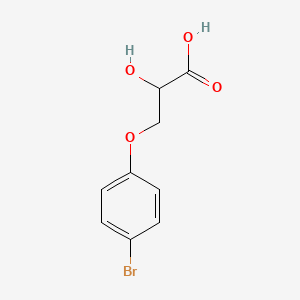
3-(4-Bromophenoxy)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid is an organic compound that features a bromophenoxy group attached to a hydroxypropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid typically involves the reaction of ®-2,3-epoxypropanoic acid with 4-bromophenol under basic conditions. The reaction proceeds through the nucleophilic attack of the phenoxide ion on the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for ®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of ®-3-(4-Bromophenoxy)-2-oxopropanoic acid.
Reduction: Formation of ®-3-(4-Phenoxy)-2-hydroxypropanoic acid.
Substitution: Formation of ®-3-(4-Azidophenoxy)-2-hydroxypropanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules. Its bromophenoxy group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of brominated compounds on biological systems. Its hydroxypropanoic acid moiety is of particular interest in metabolic studies.
Medicine
In medicine, ®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its bromophenoxy group provides unique properties that can be exploited in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of ®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy group can participate in halogen bonding, while the hydroxypropanoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-(4-Chlorophenoxy)-2-hydroxypropanoic acid
- ®-3-(4-Fluorophenoxy)-2-hydroxypropanoic acid
- ®-3-(4-Methylphenoxy)-2-hydroxypropanoic acid
Uniqueness
®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature makes it a valuable compound for studying halogen bonding interactions and their effects on biological systems.
Eigenschaften
Molekularformel |
C9H9BrO4 |
|---|---|
Molekulargewicht |
261.07 g/mol |
IUPAC-Name |
3-(4-bromophenoxy)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrO4/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) |
InChI-Schlüssel |
SVKDKHOABDSHJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC(C(=O)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


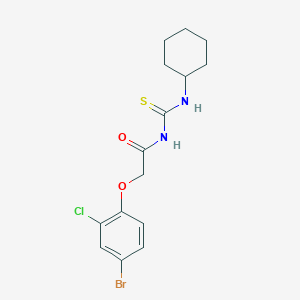
![3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B14798478.png)
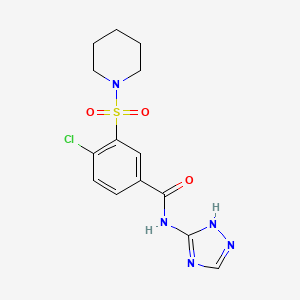

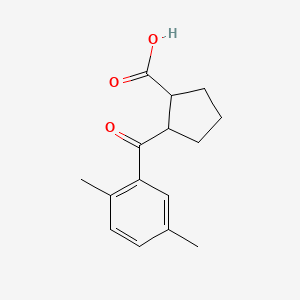
![3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea](/img/structure/B14798494.png)
![4-[5-(4-fluorophenyl)-2-[3-[(S)-methylsulfinyl]phenyl]-1,4-dihydroimidazol-5-yl]pyridine](/img/structure/B14798502.png)

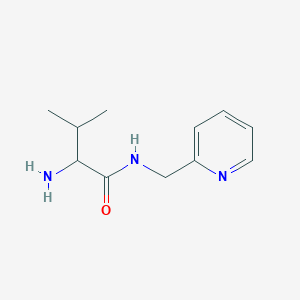

![(7R,8S,9S,10R,13R,14S,17R)-7-Hydroxy-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B14798526.png)
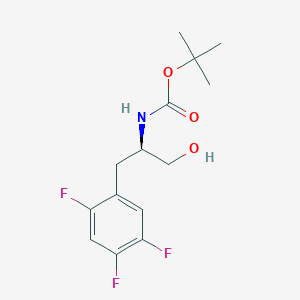
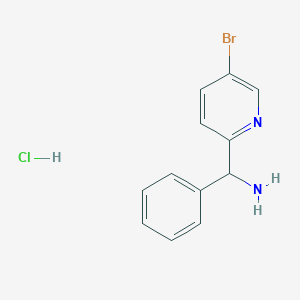
![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)
